N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
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Overview
Description
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is a useful research compound. Its molecular formula is C17H21N3O5 and its molecular weight is 347.371. The purity is usually 95%.
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Scientific Research Applications
Role in Orexin Receptor Mechanisms
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide has been implicated in studies examining the role of orexin receptors in compulsive food consumption and possibly in binge eating disorders. Orexins and their receptors are known to modulate feeding, arousal, stress, and drug abuse. Studies have explored the effects of selective orexin receptor antagonists in models of binge eating, revealing a potential for therapeutic applications in eating disorders with a compulsive component (Piccoli et al., 2012).
Applications in Melanoma Cytotoxicity
Research into benzamide derivatives, closely related to the chemical structure , has uncovered their utility in targeting melanotic melanoma. These derivatives, when conjugated with cytostatics, have shown potential for targeted drug delivery in melanoma cells, indicating a promising direction for the development of new melanoma therapies (Wolf et al., 2004).
Histone Deacetylase Inhibition for Cancer Therapy
This compound and similar compounds have been explored for their role as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of compounds that can block cancer cell proliferation and induce apoptosis, making them a significant area of research in anticancer drug development. Such compounds have been shown to possess substantial antitumor activity and have entered clinical trials, highlighting their potential as cancer therapeutics (Zhou et al., 2008).
Neuroleptic Activity in Psychosis Treatment
Benzamide derivatives, including compounds structurally similar to this compound, have been synthesized and tested for neuroleptic activity, showing promise in the treatment of psychosis. These studies have found a correlation between structure and activity, suggesting that specific modifications can enhance their therapeutic potential (Iwanami et al., 1981).
Anti-Fatigue Effects
Research into benzamide derivatives has also explored their potential anti-fatigue effects. Studies have shown that certain benzamide derivatives can enhance the forced swimming capacity in mice, indicating potential applications in combating fatigue. The mechanisms behind these effects are a subject of ongoing research (Wu et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active sites of the enzymes, thereby inhibiting their function .
Biochemical Pathways
Given its potential inhibitory effects on cholinestrases and lipoxygenase enzymes, it may impact nerve signal transmission and inflammatory responses .
Result of Action
Inhibition of cholinesterases could potentially disrupt nerve signal transmission, while inhibition of lipoxygenase could potentially reduce inflammatory responses .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, potentially influencing their function .
Cellular Effects
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can have various effects on cells. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide and its effects on activity or function are not well known. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c21-15-3-1-7-20(15)8-2-6-18-16(22)17(23)19-12-4-5-13-14(11-12)25-10-9-24-13/h4-5,11H,1-3,6-10H2,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQWXEKAKJGYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.